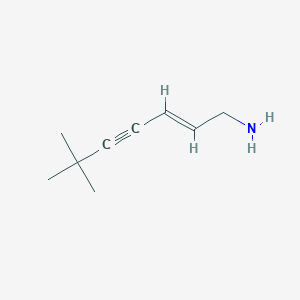
(2E)-6,6-dimethylhept-2-en-4-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-6,6-dimethylhept-2-en-4-yn-1-amine is an organic compound with a unique structure characterized by a heptene backbone with a dimethyl substitution at the sixth carbon, an enyne functionality, and an amine group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6,6-dimethylhept-2-en-4-yn-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 6,6-dimethylhept-2-en-4-yne with an amine under specific conditions. The reaction typically requires a catalyst, such as palladium, and may be carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-6,6-dimethylhept-2-en-4-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated amines .
Scientific Research Applications
(2E)-6,6-dimethylhept-2-en-4-yn-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which (2E)-6,6-dimethylhept-2-en-4-yn-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the enyne functionality may participate in reactions that alter cellular pathways .
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-2-methyl-6-oxohepta-2,4-dienal: A compound with a similar enyne structure but different functional groups.
(2E)-N-[4-[(3-chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide: Another compound with an enyne functionality but different substituents.
Uniqueness
(2E)-6,6-dimethylhept-2-en-4-yn-1-amine is unique due to its specific combination of a heptene backbone, dimethyl substitution, enyne functionality, and amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
(E)-6,6-dimethylhept-2-en-4-yn-1-amine |
InChI |
InChI=1S/C9H15N/c1-9(2,3)7-5-4-6-8-10/h4,6H,8,10H2,1-3H3/b6-4+ |
InChI Key |
YNUHPAYOOBCZSM-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CN |
Canonical SMILES |
CC(C)(C)C#CC=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B11753556.png)
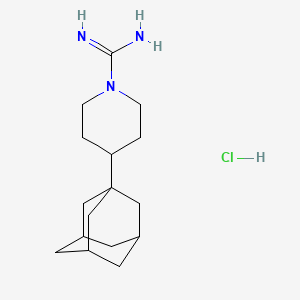
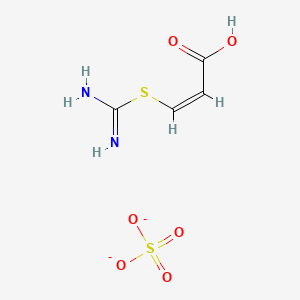
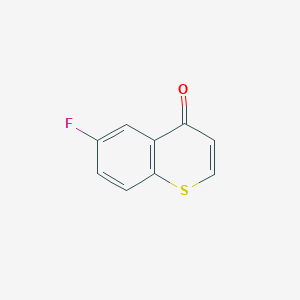
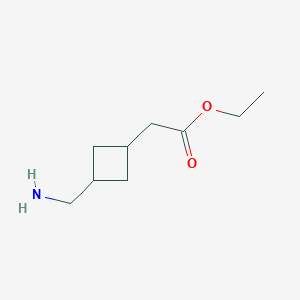
![2-(6-Acetylpyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11753576.png)

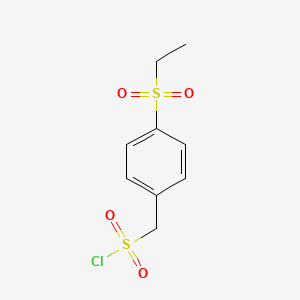
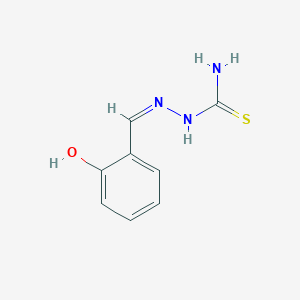
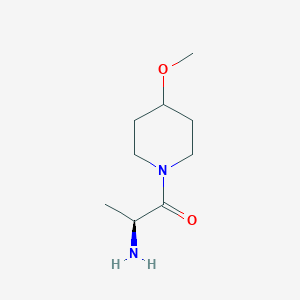
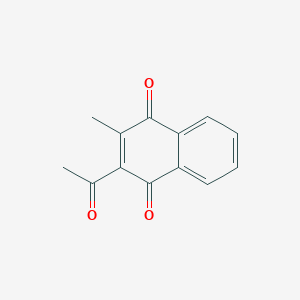
![4-{[(4Z)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-imidazol-4-ylidene]methyl}-2,6-difluorophenyl acetate](/img/structure/B11753615.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11753626.png)
![[(E)-(3-oxo-1-phenylbutylidene)amino]thiourea](/img/structure/B11753641.png)
